molecular formula C13H13NO3S B1347278 N-(2-Methoxyphenyl)benzenesulfonamide CAS No. 21226-32-4

N-(2-Methoxyphenyl)benzenesulfonamide

Cat. No. B1347278
CAS RN: 21226-32-4
M. Wt: 263.31 g/mol
InChI Key: QQZJHODRVHVSLV-UHFFFAOYSA-N
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Description

“N-(2-Methoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H13NO3S . It is also known as 4-amino-N-(2-methoxyphenyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular weight of “N-(2-Methoxyphenyl)benzenesulfonamide” is approximately 278.33 . For a more detailed structural analysis, one would need to refer to the compound’s crystal structure or use computational chemistry methods .


Physical And Chemical Properties Analysis

“N-(2-Methoxyphenyl)benzenesulfonamide” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data would require additional resources or experimental data .

Scientific Research Applications

Antibacterial Agents

N-(2-Methoxyphenyl)benzenesulfonamide and its derivatives have been studied for their antibacterial properties. For instance, a series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine showed inhibitory action against Escherichia coli, indicating their potential as antibacterial agents. These compounds were also evaluated for cytotoxicity to assess their suitability as therapeutic agents (Abbasi et al., 2019).

Treatment of Idiopathic Pulmonary Fibrosis

Phosphatidylinositol 3-kinase inhibitors, including benzenesulfonamide derivatives, have been proposed for treating idiopathic pulmonary fibrosis. These compounds, such as 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, have shown promise in early-stage clinical trials (Norman, 2014).

Photodynamic Therapy for Cancer

New derivatives of benzenesulfonamide have been synthesized for use in photodynamic therapy, a treatment for cancer. A study on zinc phthalocyanine substituted with benzenesulfonamide derivatives highlighted their potential in producing singlet oxygen, a crucial component in photodynamic therapy (Pişkin et al., 2020).

Carbonic Anhydrase Inhibitors

N-substituted benzenesulfonamides, including those with N-methoxy-moieties, have been investigated as carbonic anhydrase inhibitors. These studies help to understand the inhibition mechanism of these compounds, which has implications in various therapeutic applications (Di Fiore et al., 2011).

Neuroprotective and Cognitive Enhancing Properties

Compounds like SB-399885, a derivative of N-(2-Methoxyphenyl)benzenesulfonamide, have shown potential in neuroprotection and cognitive enhancement. Studies indicate that such compounds can be beneficial in conditions characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antiproliferative Agents

N-(2-Methoxyphenyl)benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines. Some compounds in this category have shown significant inhibitory effects, suggesting their potential as anticancer agents (Bouissane et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future research directions for “N-(2-Methoxyphenyl)benzenesulfonamide” could involve exploring its potential biological activities, given that sulfonamides are a key class of antimicrobial agents . Additionally, further studies could investigate its physical and chemical properties, synthesis methods, and potential applications .

properties

IUPAC Name

N-(2-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJHODRVHVSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287182
Record name N-(2-Methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyphenyl)benzenesulfonamide

CAS RN

21226-32-4
Record name Benzenesulfon-o-anisidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
MA Sajjad, M Akkurt, S Sharif, MA Abbasi… - … Section E: Structure …, 2010 - scripts.iucr.org
The asymmetric unit of the title compound, C13H13NO3S, contains two crystallographically independent molecules in which the dihedral angles between the phenyl and benzene rings …
Number of citations: 10 scripts.iucr.org
W Tanveer, M Akkurt, A Sattar, MA Abbasi… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title molecule, C20H19NO3S, the dihedral angle between the phenyl rings is 48.93 (18), and they make dihedral angles of 38.37 (17) and 86.50 (19) with the benzene ring. A …
Number of citations: 6 scripts.iucr.org
KB Walsh, EA Gay, BE Blough, DW Geurkink - European Journal of …, 2017 - Elsevier
G protein-gated inward rectifier K + (GIRK) channels are members of the super-family of proteins known as inward rectifier K + (Kir) channels and are expressed throughout the …
Number of citations: 2 www.sciencedirect.com
KM KHAN, M ASHRAF, I AFZAL - researchgate.net
In the present study, a series of N-substituted sulfonamides have been synthesized. The reaction of benzene sulfonyl chloride (1) with O-anisidine (2) yielded N-(2-methoxyphenyl) …
Number of citations: 4 www.researchgate.net
M Kowalik, J Brzeski, M Gawrońska, K Kazimierczuk… - …, 2021 - pubs.rsc.org
Four sulfonamide derivatives with a methoxyphenyl moiety, namely N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide (1a), N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide (1b), …
Number of citations: 11 pubs.rsc.org
K Beheshti-Maal, T Khazaeili, N Asakere… - Letters in Organic …, 2018 - ingentaconnect.com
Background: Sulfonamide derivatives belong to the most important structural classes of drug molecules. This functional group constitutes the largest class of antibacterial agents. …
Number of citations: 6 www.ingentaconnect.com
S Shoaib Ahmad Shah, M Ashfaq… - Current Bioactive …, 2013 - ingentaconnect.com
A modified method for the synthesis of a series of substituted benzenesulfonamides from benzenesulfonylchloride and substituted amines (1:1) in aqueous media have been adopted at …
Number of citations: 8 www.ingentaconnect.com
H Rafique, M Akkurt, N Dilber, MA Abbasi… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title molecule, C15H17NO3S, the C—S—N—Cbenzene torsion angle is 81.45 (16), and the two aromatic rings form a dihedral angle of 45.83 (12). In the crystal structure, weak …
Number of citations: 5 scripts.iucr.org
KB Walsh, E Gay, B Blough, D Geurkink - The FASEB Journal, 2017 - Wiley Online Library
G protein-gated inward rectifier K+(GIRK) channels are members of the super-family of proteins known as inward rectifier K+(Kir) channels and are expressed throughout the peripheral …
Number of citations: 0 faseb.onlinelibrary.wiley.com
AR Aziz-ur-Rehman, H Rafique… - ACTA …, 2010 - avesis.erciyes.edu.tr
In the title molecule, C15H17NO3S, the CSNC-benzene torsion angle is 81.45 (16)degrees, and the two aromatic rings form a dihedral angle of 45.83 (12)degrees. In the crystal …
Number of citations: 2 avesis.erciyes.edu.tr

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